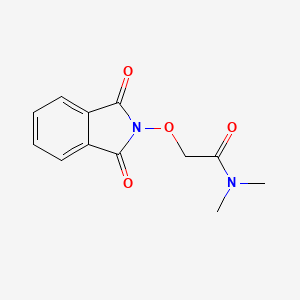![molecular formula C10H7N3 B13877486 Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)
Imidazo[2,1-a]phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[2,1-a]phthalazine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a phthalazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [4+2] annulation of 2-arylimidazoles with α-diazoketoesters, catalyzed by Cp*RhIII . This method allows for precise control over the structural and substituted diversity at the 5- or 6-position of the this compound ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[2,1-a]phthalazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups such as halides or amines.
Wissenschaftliche Forschungsanwendungen
Imidazo[2,1-a]phthalazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of materials for optoelectronic devices and sensors.
Wirkmechanismus
The mechanism of action of imidazo[2,1-a]phthalazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes. The exact mechanism depends on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[2,1-a]isoquinolines: These compounds share a similar fused ring system and have comparable biological activities.
Imidazo[2,1-b][1,3]thiazines: These compounds also feature a fused ring system and are known for their bioactive properties.
Imidazo[1,2-a]pyrazines: These compounds are versatile scaffolds in organic synthesis and drug development.
Uniqueness
Imidazo[2,1-a]phthalazine is unique due to its specific ring fusion and the potential for diverse functionalization at various positions. This structural diversity allows for the development of a wide range of derivatives with distinct biological activities and applications.
Eigenschaften
Molekularformel |
C10H7N3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
imidazo[2,1-a]phthalazine |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-8(3-1)7-12-13-6-5-11-10(9)13/h1-7H |
InChI-Schlüssel |
AITJQLFTXNAQDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN3C2=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)


![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)









